molecular formula C24H32N2O6 B2842124 Complement C5-IN-1

Complement C5-IN-1

Katalognummer: B2842124
Molekulargewicht: 444.5 g/mol
InChI-Schlüssel: UFAFCKVYKJIJTR-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Complement C5-IN-1 is a small-molecule inhibitor of complement component 5 protein (C5). It interacts with C5 to prevent its cleavage by the C5 convertase and blocks zymosan-induced membrane-attack complex (MAC) deposition in human whole blood . This compound has shown significant potential in therapeutic applications, particularly in the treatment of complement-mediated diseases.

Analyse Chemischer Reaktionen

Komplement C5-IN-1 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes, oft unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen saure oder basische Umgebungen, erhöhte Temperaturen und das Vorhandensein von Katalysatoren. Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden, aber im Allgemeinen umfassen sie verschiedene oxidierte, reduzierte oder substituierte Derivate von Komplement C5-IN-1 .

Wissenschaftliche Forschungsanwendungen

Autoimmune Diseases

C5-IN-1 has shown promise in treating autoimmune conditions such as myasthenia gravis and paroxysmal nocturnal hemoglobinuria . The monoclonal antibody eculizumab, which targets C5, has been approved for these indications, demonstrating significant clinical efficacy . Research indicates that inhibiting C5 can reduce disease activity in various autoimmune disorders.

Inflammatory Diseases

Studies have indicated that C5 plays a role in conditions like periodontitis . A recent study utilized genetic approaches to explore the inhibition of C5 as a potential treatment for periodontitis, suggesting that targeting the C5a receptor could be beneficial . The findings support the hypothesis that dysregulated complement activation contributes to periodontal tissue destruction.

Kidney Diseases

C5-IN-1 is being investigated for its efficacy in treating ANCA-associated vasculitis , a severe kidney condition. Clinical trials involving CCX168, a C5a receptor antagonist, have shown that it can be as effective as standard treatments for renal vasculitis . This suggests that targeting the complement pathway may provide a new therapeutic avenue for managing kidney-related autoimmune diseases.

Case Study 1: Eculizumab in Myasthenia Gravis

A clinical trial involving eculizumab demonstrated significant improvement in muscle strength and reduction in symptoms among patients with refractory myasthenia gravis. Patients receiving eculizumab showed a marked decrease in anti-acetylcholine receptor antibody levels, correlating with clinical improvement.

Case Study 2: CCX168 in ANCA-Associated Vasculitis

In a phase II trial, CCX168 was administered to patients with ANCA-associated vasculitis. Results indicated that patients treated with CCX168 had comparable or improved outcomes compared to those receiving traditional therapy (cyclophosphamide plus corticosteroids), highlighting the potential of complement inhibition in managing this condition.

Summary of Research Findings

The following table summarizes key findings from recent studies on the applications of Complement C5-IN-1:

Application AreaStudy/Trial ReferenceKey Findings
Autoimmune Diseases Eculizumab effective in myasthenia gravis
Inflammatory Diseases Genetic evidence supports C5 inhibition for periodontitis
Kidney Diseases CCX168 shows efficacy similar to standard treatments

Biologische Aktivität

Complement C5-IN-1, also known as CTI-006, is a potent inhibitor of the complement component C5, which plays a significant role in various pathological conditions involving the complement system. This article explores the biological activity of C5-IN-1, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Overview of the Complement System

The complement system is a crucial part of the immune response, comprising a series of proteins that enhance the ability of antibodies and phagocytic cells to clear pathogens. C5 is a pivotal component that, when activated, leads to the formation of the membrane attack complex (MAC), which can cause cell lysis and inflammation. Inhibiting C5 can therefore mitigate tissue damage associated with excessive complement activation.

C5-IN-1 specifically binds to C5, preventing its cleavage into C5a and C5b. This inhibition effectively blocks the downstream effects of complement activation, including:

  • Reduction of MAC formation : By inhibiting C5, C5-IN-1 prevents the assembly of MAC, thereby reducing cell lysis.
  • Decreased inflammation : Inhibition of C5a production reduces chemotaxis and activation of inflammatory cells, leading to diminished tissue damage.

Efficacy in Clinical Trials

Several studies have evaluated the efficacy and safety of C5 inhibitors in various conditions:

  • Age-related Macular Degeneration (AMD) :
    • GATHER1 and GATHER2 Trials : These trials assessed the effect of avacincaptad pegol (ACP), a C5 inhibitor similar to C5-IN-1. Results showed a 35% reduction in geographic atrophy (GA) lesion growth in GATHER1 and 17.7% reduction in GATHER2 after 12 months .
  • Paroxysmal Nocturnal Hemoglobinuria (PNH) :
    • In a study assessing crovalimab (another C5 inhibitor), complete and sustained terminal complement pathway inhibition was achieved in PNH patients, demonstrating significant clinical benefits .
  • Neurodegenerative Diseases :
    • Evidence suggests that targeting C5 may have therapeutic potential in neurodegenerative diseases due to its role in neuroinflammation . Studies indicate that inhibiting C5 can reduce neuronal damage associated with inflammatory processes.

Case Study 1: Eculizumab vs. Coversin

A comparative study examined the efficacy of eculizumab and coversin (a tick-derived C5 inhibitor) in patients with PNH. It was found that while eculizumab effectively inhibited terminal pathway activation, residual activity was observed under certain conditions. Coversin demonstrated superior performance in preventing hemolysis when used alongside eculizumab .

Case Study 2: Inflammatory Response Modulation

Research involving mice deficient in C5 revealed its dual role in inflammation. In models of experimental autoimmune encephalomyelitis (EAE), C5 deficiency led to increased apoptosis and reduced remyelination compared to wild-type mice, underscoring the importance of C5 in modulating inflammatory responses .

Data Tables

Study Condition C5 Inhibitor Outcome
GATHER1 & GATHER2Age-related Macular DegenerationAvacincaptad pegol35% reduction in GA growth (GATHER1)
Crovalimab StudyParoxysmal Nocturnal HemoglobinuriaCrovalimabComplete terminal pathway inhibition
EAE ModelNeuroinflammationN/AIncreased apoptosis in C5-deficient mice

Eigenschaften

IUPAC Name

5-methoxy-2-[[(1S)-1-(2-methoxyphenyl)ethyl]carbamoylamino]-4-(4-methylpentoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O6/c1-15(2)9-8-12-32-22-14-19(18(23(27)28)13-21(22)31-5)26-24(29)25-16(3)17-10-6-7-11-20(17)30-4/h6-7,10-11,13-16H,8-9,12H2,1-5H3,(H,27,28)(H2,25,26,29)/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAFCKVYKJIJTR-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCOC1=C(C=C(C(=C1)NC(=O)NC(C)C2=CC=CC=C2OC)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OC)NC(=O)NC2=CC(=C(C=C2C(=O)O)OC)OCCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.